2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Beschreibung
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (hereafter referred to as Compound A) features a quinazolinone core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-ethoxyphenyl group. Below, we compare Compound A with structurally related derivatives, focusing on synthesis, substituent effects, and biological implications.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-2-31-19-13-9-17(10-14-19)26-22(29)15-32-24-27-21-6-4-3-5-20(21)23(30)28(24)18-11-7-16(25)8-12-18/h3-14H,2,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEPUGHLVINWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 4-ethoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in pharmacology.
Anticancer Activity
Studies have shown that quinazoline derivatives possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .
Antimicrobial Effects
Quinazoline derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
There is evidence that quinazoline-based compounds can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could position it as a candidate for treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide suggests several therapeutic avenues:
- Cancer Treatment : Its cytotoxicity against cancer cells points towards its potential role in oncology.
- Infection Control : With promising antimicrobial activity, it could be developed into a novel antibiotic.
- Anti-inflammatory Drug Development : Its effects on inflammation may allow it to be used in conditions like arthritis or other inflammatory disorders.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the efficacy of quinazoline derivatives:
Wirkmechanismus
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and chlorophenyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Compound A with Analogues
Physicochemical Properties
Table 2: Predicted Properties Based on Substituents
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (aq.) | Key Influences |
|---|---|---|---|---|
| Compound A | ~470 | ~3.5 | Low | Ethoxy (lipophilic), chloro (polar) |
| Sulfamoylphenyl analogue | 501 | ~2.8 | Moderate | Sulfonamide (polar, H-bond acceptor) |
| Trimethylphenyl analogue | 464 | ~4.1 | Very low | Trimethyl (high lipophilicity) |
| Thiazolidinone derivative | ~420 | ~2.2 | Moderate | Thioxo group (polarizable sulfur atom) |
- Ethoxy vs.
- Chloro and methyl groups : Enhance halogen bonding and steric effects, possibly affecting target selectivity .
Structure-Activity Relationship (SAR) Considerations
Quinazolinone core: Essential for scaffold rigidity and π-π stacking interactions with biological targets .
4-Chlorophenyl at position 3 : Likely critical for hydrophobic interactions; substitution with bulkier groups (e.g., 4-ethoxyphenyl in ) may alter binding affinity .
Sulfamoylphenyl: Enhances solubility and target binding via hydrogen bonding . Trimethylphenyl: Maximizes lipophilicity, possibly reducing metabolic clearance .
Biologische Aktivität
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinazoline with potential therapeutic applications. Its unique structure combines a chlorophenyl moiety with a sulfanyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN3O3S |
| IUPAC Name | This compound |
| CAS Number | 477330-11-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The quinazoline core can inhibit various enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : The chlorophenyl group enhances binding affinity to certain receptors, potentially modulating signal transduction pathways.
- Sulfanyl Group Role : This moiety may facilitate covalent interactions with target proteins, leading to altered biological functions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Case Study : A study on related compounds demonstrated that they effectively inhibited the growth of breast cancer cell lines in vitro, suggesting a potential application for this compound in oncology .
Anti-inflammatory Effects
Quinazoline derivatives are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.
Research Findings : In animal models, administration of similar compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Toxicological Profile
Preliminary toxicity assessments indicate that the compound can cause skin and eye irritation at high concentrations . Further studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer: The synthesis involves multi-step protocols, including:
- Step 1: Formation of the quinazolin-4-one core via cyclocondensation of 4-chlorophenyl-substituted precursors under reflux with catalysts like acetic acid .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution, requiring anhydrous conditions and bases such as K₂CO₃ in DMF .
- Step 3: Acetamide coupling via Schotten-Baumann reaction, using 4-ethoxyaniline and chloroacetyl chloride in THF at 0–5°C .
Critical Parameters: Temperature control (±2°C), solvent purity (e.g., DMF dried over molecular sieves), and stoichiometric ratios (1:1.2 for nucleophilic steps) are essential to minimize byproducts .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR verifies aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the sulfanyl linker .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 496.08 (calculated: 496.09) .
- X-ray Crystallography: SHELXL refines crystal structures to resolve bond angles (e.g., C-S-C ~105°) and packing motifs, though twinning in quinazolinone derivatives may require data merging from multiple crystals .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5–50 µM in kinase assays) may arise from:
- Assay Conditions: Varying buffer pH (7.4 vs. 6.8) alters protonation states of the sulfanyl group, affecting target binding .
- Cellular Models: Primary cells vs. immortalized lines (e.g., HEK293) differ in metabolic enzyme expression, impacting prodrug activation .
Resolution: Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and orthogonal assays (e.g., SPR) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
- Methodological Answer:
- Core Modifications: Replacing 4-chlorophenyl with 3,4-dichlorophenyl increases hydrophobic interactions with kinase pockets but risks hepatotoxicity (logP >5) .
- Linker Optimization: Replacing sulfanyl with sulfonyl improves metabolic stability (t₁/₂ from 2h to 8h in microsomes) but reduces solubility .
Tools: Molecular dynamics simulations (AMBER) predict binding poses; Free-Wilson analysis quantifies substituent contributions .
Q. What crystallographic challenges arise during X-ray refinement, and how are they resolved?
- Methodological Answer:
- Disorder in Ethoxyphenyl Groups: Apply SHELXL’s PART instruction to model alternate conformations (occupancy 0.6:0.4) .
- Weak Diffraction: Use synchrotron radiation (λ = 0.7 Å) and cryocooling (100 K) to enhance resolution (<1.0 Å). For twinned crystals (twin law -h, -k, l), refine using HKLF5 format .
Methodological and Analytical Considerations
Q. How are reaction intermediates monitored, and what analytical thresholds ensure process fidelity?
- Answer:
- TLC Monitoring: Hexane:EtOAc (3:1) resolves intermediates (Rf: 0.3 for quinazolinone, 0.5 for acetamide). Spots are visualized under UV254 .
- HPLC Purity Criteria: >98% purity at 254 nm (C18 column, 70:30 MeOH:H₂O, 1 mL/min) .
Q. What in silico approaches predict metabolic liabilities of this compound?
- Answer:
- CYP450 Metabolism: Use StarDrop’s P450 Module to identify labile sites (e.g., ethoxy O-dealkylation).
- Metabolite ID: GLORYx predicts glutathione adducts at the sulfanyl group .
Data Contradiction Analysis
Q. Why do computational docking scores (AutoDock Vina) conflict with experimental IC₅₀ values?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
